molecular formula C13H21N5O2S B12242440 4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide

4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B12242440
M. Wt: 311.41 g/mol
InChI Key: GAQMCNJTQWJTJD-UHFFFAOYSA-N
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Description

4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazine ring, introduction of the cyclopropyl group, and subsequent functionalization to introduce the piperazine and sulfonamide moieties.

    Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene precursors.

    Functionalization: The piperazine and sulfonamide groups are introduced through nucleophilic substitution reactions, often using piperazine derivatives and sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclization and functionalization steps, as well as the development of scalable purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridazine ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, or other biological processes.

    Medicine: The compound’s potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, make it a candidate for drug development.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share structural similarities and may exhibit similar biological activities.

    Piperazine Derivatives: Compounds containing the piperazine moiety, such as certain antihistamines and antipsychotics, may have comparable pharmacological properties.

    Sulfonamide Derivatives: Sulfonamide-based drugs, including antibiotics and diuretics, share the sulfonamide functional group and may have related mechanisms of action.

Uniqueness

4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of structural features, including the cyclopropyl group, pyridazine ring, piperazine moiety, and sulfonamide group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H21N5O2S

Molecular Weight

311.41 g/mol

IUPAC Name

4-(6-cyclopropylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C13H21N5O2S/c1-16(2)21(19,20)18-9-7-17(8-10-18)13-6-5-12(14-15-13)11-3-4-11/h5-6,11H,3-4,7-10H2,1-2H3

InChI Key

GAQMCNJTQWJTJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3CC3

Origin of Product

United States

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